1-(3-Bromobenzyl)-2-methylpiperidine
Description
Significance of the Piperidine (B6355638) Heterocyclic Scaffold in Chemical Research
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.govijnrd.org Its prevalence stems from a combination of favorable characteristics. The sp3-hybridized nature of its carbon and nitrogen atoms imparts a flexible, three-dimensional chair-like conformation, which is ideal for interacting with the complex topographies of biological macromolecules such as enzymes and receptors. encyclopedia.pub This structural feature allows piperidine-containing molecules to present substituents in well-defined spatial orientations, facilitating precise molecular recognition.
In medicinal chemistry, the piperidine scaffold is considered a "privileged structure" due to its presence in numerous approved drugs. acs.org It is a key component in various classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netencyclopedia.pub The nitrogen atom of the piperidine ring is often a critical pharmacophoric element, capable of forming hydrogen bonds or acting as a basic center at physiological pH, which can be crucial for target binding and pharmacokinetic properties.
Furthermore, the piperidine framework serves as a versatile synthetic building block in organic chemistry. nih.govijnrd.org Its derivatives are readily accessible through various synthetic routes, including the reduction of corresponding pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions. nih.govmdpi.com The ability to introduce a wide range of substituents at different positions on the ring allows for the fine-tuning of a molecule's properties, making the piperidine scaffold an invaluable tool for chemical research and drug discovery. nih.gov
Overview of N-Substituted Piperidine Derivatives in Contemporary Academic Studies
The substitution at the nitrogen atom of the piperidine ring, creating N-substituted derivatives, is a cornerstone of modern chemical and pharmaceutical research. This modification provides a straightforward and effective strategy to diversify the chemical space of piperidine-based compounds and to modulate their biological activities and physical properties.
Academic research on N-substituted piperidines is extensive and multifaceted. A significant area of investigation involves their synthesis and application as ligands in catalysis. The nitrogen atom can coordinate with various transition metals, and by attaching chiral substituents to the nitrogen or the ring, chemists can create effective catalysts for asymmetric synthesis.
In the realm of medicinal chemistry, the N-substituent plays a pivotal role in determining the pharmacological profile of a piperidine derivative. For instance, the nature of the N-substituent can influence a compound's selectivity for different receptor subtypes. acs.org Research has shown that varying the N-substituent can convert an agonist into an antagonist or modulate the potency of a drug candidate. nih.gov
Contemporary studies frequently explore the synthesis of N-benzylpiperidine derivatives, a class to which 1-(3-Bromobenzyl)-2-methylpiperidine belongs. researchgate.netub.edunih.govunisi.it The N-benzyl group is a common feature in many biologically active compounds, and its substitution pattern on the aromatic ring can significantly impact interactions with biological targets. These derivatives are investigated for a wide range of potential applications, including as inhibitors of enzymes like cholinesterases and as modulators of various receptors. nih.gov The Ugi four-component reaction is one of the efficient methods reported for the synthesis of diverse N-benzyl-4,4-disubstituted piperidines. ub.edu
Interactive Data Table: Properties of this compound and a Related Compound
| Property | This compound | 1-(2-Bromobenzyl)-3-methylpiperidine |
| Molecular Formula | C13H18BrN | C13H18BrN |
| Molecular Weight | 268.19 g/mol | 268.19 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-2-methylpiperidine | 1-[(2-bromophenyl)methyl]-3-methylpiperidine |
| CAS Number | Not available | 1250274-20-4 |
| Predicted XLogP3 | 3.9 | 3.7 |
Note: Data for this compound is based on theoretical calculations and available chemical information. Data for the related compound is sourced from PubChem. nih.gov
Academic Research Trajectories for this compound and Related Structural Motifs
While specific, in-depth research articles focusing solely on this compound are not extensively found in publicly accessible literature, its structural motifs are of significant interest in several research trajectories. The core structure combines three key features: an N-benzylpiperidine scaffold, a bromine substituent on the benzyl (B1604629) ring, and a methyl group on the piperidine ring. Each of these elements contributes to the potential research interest in the compound.
The N-benzylpiperidine core is a well-established pharmacophore. For instance, N-benzylpiperidine derivatives have been designed and synthesized as cholinesterase inhibitors for potential use in Alzheimer's disease therapy. nih.gov Research in this area often involves modifying the benzyl group and the piperidine ring to optimize inhibitory activity and blood-brain barrier permeability. nih.gov
The presence of a bromine atom on the benzyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. The bromo-substituent is lipophilic and can influence the compound's ability to cross cell membranes. It can also engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with biological targets. Studies on N-(3-chlorobenzyl)piperidine derivatives have shown promising results as butyrylcholinesterase inhibitors with anti-aggregation activity against β-amyloid. nih.gov This suggests that halogenated benzylpiperidines are a promising area of investigation.
The 2-methylpiperidine (B94953) moiety introduces an element of chirality and steric bulk close to the nitrogen atom. The position and stereochemistry of this methyl group can have a profound impact on the molecule's conformation and its interaction with chiral biological environments, such as the active sites of enzymes or receptors. Research on other 2-substituted piperidine derivatives has demonstrated the importance of this substitution for biological activity.
Given these considerations, the research trajectories for a compound like this compound would likely fall into the following areas:
Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to obtain the pure enantiomers of the compound. This would be followed by detailed spectroscopic characterization (NMR, IR, MS) to confirm its structure.
Medicinal Chemistry Exploration: Screening the compound for a range of biological activities, particularly those associated with the N-benzylpiperidine scaffold, such as neurological, psychiatric, or analgesic applications. tandfonline.com For example, N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities. researchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by varying the position of the bromine atom on the benzyl ring, altering the substituent on the piperidine ring, and exploring different stereoisomers. These studies would help to elucidate the key structural features required for any observed biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYFARSBSNTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromobenzyl 2 Methylpiperidine
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(3-bromobenzyl)-2-methylpiperidine, this process involves strategically disconnecting the molecule at key bonds to identify logical precursors and synthetic pathways.
Strategies for Piperidine (B6355638) Ring Construction
The piperidine ring is a common structural motif in many pharmaceuticals and natural products. researchgate.net Its construction can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or the cyclization of acyclic amines. researchgate.netnih.gov
Hydrogenation of Pyridines: A prevalent method for forming the piperidine ring is the reduction of a corresponding pyridine derivative. researchgate.netnih.gov For instance, a suitably substituted pyridine can be hydrogenated using catalysts like rhodium, palladium, or ruthenium. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when chiral centers are present. nih.gov
Cyclization Reactions: Intramolecular cyclization of linear amino-aldehydes or other suitable acyclic precursors can also yield the piperidine scaffold. nih.gov These reactions often involve the formation of a new carbon-nitrogen bond to close the six-membered ring. nih.gov
Approaches to N-Alkylation and Integration of the Benzyl (B1604629) Moiety
The introduction of the benzyl group onto the piperidine nitrogen, known as N-alkylation, is a key step. This is typically achieved by reacting the piperidine with a benzyl halide. researchgate.net
Reaction with Benzyl Halides: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride). researchgate.netsciencemadness.org This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent and base can impact the reaction's efficiency. researchgate.net
Incorporation of the C2-Methyl Group within the Piperidine Ring
The methyl group at the C2 position of the piperidine ring can be introduced in several ways. One common strategy is to start with a precursor that already contains this feature.
Starting from 2-Methylpiperidine (B94953): The most direct approach is to use 2-methylpiperidine as a starting material. tandfonline.com This commercially available compound already possesses the required C2-methylated piperidine core.
Synthesis from 2-Methylpyridine (B31789): Alternatively, 2-methylpyridine can be hydrogenated to produce 2-methylpiperidine. youtube.com This method allows for the synthesis of the C2-methylated piperidine ring if 2-methylpiperidine is not readily available.
Considerations for the 3-Bromobenzyl Fragment Introduction
The 3-bromobenzyl group is the final key component of the target molecule. Its introduction is typically achieved through an N-alkylation reaction.
Use of 3-Bromobenzyl Halides: The most straightforward method involves the use of 3-bromobenzyl bromide or 3-bromobenzyl chloride as the alkylating agent. chemicalforums.comchemicalbook.com These reagents react with the secondary amine of the 2-methylpiperidine ring to form the desired N-benzyl bond. The reactivity of the halide (bromide being more reactive than chloride) can influence the reaction conditions. researchgate.net
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, a direct and efficient synthesis of this compound can be designed.
N-Alkylation of 2-Methylpiperidine with 3-Bromobenzyl Halides
This method represents the most common and practical approach for the synthesis of the target compound.
The reaction involves the direct N-alkylation of 2-methylpiperidine with a 3-bromobenzyl halide, such as 3-bromobenzyl bromide. chemicalbook.com The reaction is typically performed in a suitable solvent, often in the presence of a base to scavenge the hydrobromic acid byproduct. researchgate.net
Reaction Conditions:
| Parameter | Condition | Rationale |
| Reactants | 2-Methylpiperidine, 3-Bromobenzyl Bromide | Direct precursors to the target molecule. |
| Solvent | Acetonitrile, DMF, or similar polar aprotic solvents | To dissolve the reactants and facilitate the reaction. researchgate.net |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (TEA), or Diisopropylethylamine (DIPEA) | To neutralize the HBr formed and drive the reaction to completion. researchgate.netsciencemadness.org |
| Temperature | Room temperature to elevated temperatures (e.g., 80°C) | To control the reaction rate. Microwave irradiation can also be used to accelerate the reaction. chemicalforums.com |
The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the product is typically isolated and purified by extraction followed by column chromatography or distillation.
Reductive Amination Protocols for Constructing the Amine Linkage
The most direct and widely employed method for synthesizing this compound is through reductive amination. This powerful reaction involves the condensation of 2-methylpiperidine with 3-bromobenzaldehyde (B42254) to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product. masterorganicchemistry.com This two-step, one-pot process is highly valued for its efficiency and ability to avoid the overalkylation often encountered with direct alkylation methods. masterorganicchemistry.comharvard.edu
The reaction proceeds under mildly acidic conditions, which are necessary to protonate the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine. However, the pH must be carefully controlled (typically between 6 and 7) to ensure that the amine nucleophile is not fully protonated and rendered unreactive. harvard.edu The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion intermediate without affecting the starting aldehyde. youtube.com Several specialized hydride reagents have been developed for this purpose.
A comparative summary of common reducing agents used in reductive amination is provided below.
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics | Citations |
| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective for iminium ions over ketones and aldehydes. It is sensitive to water and not compatible with methanol. harvard.educommonorganicchemistry.com | |
| Sodium Cyanoborohydride | NaCNBH₃ | Methanol (MeOH), Ethanol (EtOH) | Weaker reducing agent than NaBH₄; stable in mildly acidic conditions. Its use is sometimes limited due to the high toxicity of cyanide byproducts. harvard.educommonorganicchemistry.com | |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce starting aldehydes and ketones. It is typically added after allowing sufficient time for complete imine/iminium ion formation. youtube.comcommonorganicchemistry.com | |
| α-Picoline-Borane | Methanol (MeOH), Water (H₂O), Neat | A stable and effective reducing agent that can be used in various solvents, including environmentally friendly options like water or even under solvent-free conditions. organic-chemistry.org |
Advanced Synthetic Strategies and Functionalization Techniques
Beyond direct N-alkylation, advanced synthetic strategies offer sophisticated control over the construction and modification of the piperidine scaffold. These methods focus on achieving high levels of regioselectivity and stereoselectivity, employing catalytic systems, developing convergent one-pot reactions, and adhering to the principles of green chemistry.
Regioselective and Stereoselective Functionalization of Piperidine Ring Systems
Direct functionalization of a pre-formed piperidine ring presents a significant challenge due to the similar reactivity of multiple C-H bonds. However, modern synthetic chemistry has developed catalyst-controlled methods to direct substitution to specific positions (C2, C3, or C4) with remarkable precision. nih.govd-nb.info These strategies often rely on a combination of a directing group on the piperidine nitrogen and a specialized transition metal catalyst.
Rhodium-catalyzed C-H insertion reactions, for instance, demonstrate how the choice of catalyst and nitrogen protecting group can dictate the site of functionalization. nih.govd-nb.inforesearchgate.net The C2 position is electronically activated by the nitrogen atom but can be sterically hindered. nih.govresearchgate.net Conversely, the C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.govresearchgate.net Accessing the C4 position often requires overcoming the inherent electronic preference for C2 activation. researchgate.net
Strategies for Regiocontrolled Piperidine Functionalization | Target Position | Strategy | Catalyst/Protecting Group System | Outcome | Citations | | :--- | :--- | :--- | :--- | :--- | | C2 | Direct C-H Functionalization | N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or N-Bs-piperidine with Rh₂(R-TPPTTL)₄ | Generates 2-substituted piperidine analogues with high diastereoselectivity. nih.govd-nb.inforesearchgate.net | | C3 | Indirect Functionalization | Cyclopropanation of N-Boc-tetrahydropyridine followed by reductive, stereoselective ring-opening. | This multi-step approach bypasses the electronic deactivation at the C3 position. nih.govd-nb.inforesearchgate.net | | C4 | Directed C-H Functionalization | N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ or a C3 aminoquinoline directing group with a Palladium catalyst. | The steric bulk of the catalyst and directing group overrides the electronic preference for C2, forcing functionalization at C4. d-nb.inforesearchgate.netacs.org |
These methods are powerful tools for creating libraries of substituted piperidines, where the position of the substituent can be systematically varied to explore structure-activity relationships. nih.gov
Catalytic Synthesis Approaches for N-Substituted Piperidines
Catalytic methods are fundamental to the modern synthesis of N-substituted piperidines, offering efficient and often stereoselective routes to the heterocyclic core. These approaches include the hydrogenation of pyridine precursors and various cycloaddition or cyclization reactions. nih.gov
Hydrogenation of substituted pyridines is a common method for producing piperidines. nih.gov While historically requiring harsh conditions, recent advances have introduced heterogeneous catalysts that operate under milder conditions. For example, rhodium on carbon (Rh/C) can catalyze the complete hydrogenation of pyridines in water at moderate temperatures and pressures. organic-chemistry.org Similarly, cobalt-based nanoparticle catalysts have been developed for acid-free hydrogenation, also in water. nih.gov
Catalytic cyclization reactions provide an alternative route, constructing the piperidine ring from acyclic precursors.
[5+1] Annulation: An Iridium(III)-catalyzed cascade reaction between a diol and an amine can form two new C-N bonds to build the piperidine ring stereoselectively. nih.gov
[4+2] Cycloaddition: A zinc-catalyzed enantioselective [4+2] cycloaddition between 1-azadienes and nitroalkenes can produce highly substituted aminopiperidine analogues with excellent stereocontrol. thieme-connect.com
N-Heterocyclization: A Cp*Ir complex can catalyze the cyclization of diols with primary amines to form a variety of cyclic amines, including piperidines, in high yields. organic-chemistry.org
One-Pot Synthetic Methodologies for Compound Formation
One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like functionalized piperidines. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a convergent manner, minimizing waste and purification steps. researchgate.net
An effective one-pot method for synthesizing highly functionalized piperidines involves the condensation of an aldehyde, an amine, and a β-ketoester. researchgate.net This reaction can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature, highlighting its environmental advantages. researchgate.net While this specific MCR leads to a 4-piperidone (B1582916) scaffold, the principle of combining an aldehyde (like 3-bromobenzaldehyde), an amine (like a 2-methylpiperidine precursor), and a third component in a one-pot process is a key strategy for rapid library synthesis.
Other one-pot procedures for forming the piperidine ring include:
Cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an aqueous medium. organic-chemistry.org
A simple cyclization of amino alcohols using thionyl chloride (SOCl₂) which avoids the traditional multi-step sequence of protection, activation, cyclization, and deprotection. organic-chemistry.org
Green Chemistry Principles in Piperidine Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of piperidines. nih.gov This involves the use of safer solvents, improving atom economy, and designing more energy-efficient reaction pathways. researchgate.netfigshare.com
Key applications of green chemistry in piperidine synthesis include:
Use of Benign Solvents: Water has been successfully used as a solvent for the hydrogenation of pyridines and in one-pot multi-component reactions. nih.govorganic-chemistry.orgresearchgate.net Deep Eutectic Solvents (DES), such as those made from choline (B1196258) chloride and glucose or urea, are emerging as environmentally safe, biodegradable, and sustainable media for synthesizing piperidin-4-one derivatives. researchgate.net
Atom Economy: One-pot and tandem reactions significantly improve atom economy by reducing the number of synthetic steps and the need for intermediate isolation. researchgate.netnih.gov
Catalysis: The use of recyclable, heterogeneous catalysts for hydrogenation and other transformations reduces waste and avoids the use of stoichiometric reagents. nih.govorganic-chemistry.org
Process Improvement: An efficient green chemistry approach to N-substituted piperidones has been developed as a superior alternative to the classical Dieckman condensation, which often involves harsh conditions and produces significant waste. nih.govfigshare.com
Structural and Conformational Analysis of 1 3 Bromobenzyl 2 Methylpiperidine
Theoretical and Computational Conformational Studies
Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like 1-(3-bromobenzyl)-2-methylpiperidine. jksus.org Methods such as Density Functional Theory (DFT) allow for the calculation of molecular properties and the prediction of the most stable conformers. jksus.orgosti.gov
In piperidine (B6355638) itself, the conformer with the N-H bond in the equatorial position is more stable than the axial conformer. wikipedia.org The energy difference is modest, typically estimated to be around 0.2 to 0.7 kcal/mol, depending on the solvent and phase. wikipedia.org When a substituent is placed on the nitrogen, its preferred orientation is governed by a balance of steric and electronic factors.
For N-alkylpiperidines, the substituent strongly prefers the equatorial position to minimize steric interactions. In the case of N-methylpiperidine, the equatorial conformation is favored by a significant 3.16 kcal/mol. wikipedia.org The N-benzyl group, being larger than a methyl group, is also expected to have a strong preference for the equatorial position. Quantum chemical calculations on related N-arylpiperidines have confirmed the existence of both axial and equatorial conformers, though the equatorial form is generally more stable. osti.gov For this compound, two primary chair conformations arise from the orientation of the N-benzyl group: one with the benzyl (B1604629) group equatorial and one with it in the more sterically hindered axial position. The equatorial conformer is predicted to be substantially lower in energy.
Table 1: Conformational Energy Preferences in Substituted Piperidines
| Compound | Substituent | Preferred Orientation | Energy Difference (kcal/mol) |
|---|---|---|---|
| Piperidine | N-H | Equatorial | ~0.2-0.7 wikipedia.org |
| N-Methylpiperidine | N-Methyl | Equatorial | 3.16 wikipedia.org |
This interactive table summarizes the energetic preference for equatorial substitution on the nitrogen atom in piperidine and a simple N-alkyl derivative.
The piperidine ring is conformationally mobile, undergoing two primary dynamic processes: ring inversion and nitrogen inversion. wikipedia.org Ring inversion is the classic chair-to-chair interconversion, which has a relatively high energy barrier (around 10.4 kcal/mol for piperidine). wikipedia.org
Nitrogen inversion is a separate process where the nitrogen atom and its lone pair oscillate through a planar transition state. scribd.com This process has a much lower activation barrier, estimated at 6.1 kcal/mol for piperidine, allowing for rapid interconversion between the two conformers at room temperature. wikipedia.org This means that even if a substituent has a strong preference for one position (e.g., equatorial), it will still rapidly sample the axial position. For N-methylpiperidine, the barrier to nitrogen inversion is also low. electronicsandbooks.com The presence of the bulky N-(3-bromobenzyl) group is expected to influence this barrier, but the fundamental process of rapid nitrogen inversion remains a key feature of the molecule's dynamic behavior.
The conformational preferences of this compound are determined by the interplay of its two substituents.
N-(3-Bromobenzyl) Group : As a large substituent, the benzyl group has a strong preference for the equatorial position on the nitrogen to avoid severe 1,3-diaxial steric strain with the axial hydrogens on C3 and C5 of the piperidine ring.
C2-Methyl Group : A methyl group at the C2 position also has a preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen at C4 and C6. In N-Boc-2-methyl piperidine, the conformation with an axial 2-methyl group is disfavored due to A(1,3) strain. nih.gov
Computational methods are essential for exploring the potential energy surface of flexible molecules and identifying all stable, low-energy conformers. jmaterenvironsci.com For this compound, this process would involve:
Initial Conformer Generation : Generating a wide range of possible structures, including different chair and twist-boat conformations of the piperidine ring, as well as various rotational isomers (rotamers) of the 3-bromobenzyl group.
Geometry Optimization : Using quantum chemical methods like DFT (e.g., with functionals like B3LYP or M06-2X) to optimize the geometry of each initial structure, allowing it to relax to the nearest local energy minimum. osti.govbiu.ac.il
Energy Calculation and Population Analysis : Calculating the relative energies (Gibbs free energy) of all optimized conformers. The Boltzmann distribution can then be used to predict the relative population of each conformer at a given temperature.
For this molecule, the global minimum energy conformer is overwhelmingly likely to be the one where the piperidine ring is in a chair conformation with both the C2-methyl group and the N-(3-bromobenzyl) group in equatorial positions. Other conformers, such as those with an axial methyl group or a twist-boat ring structure, would be significantly higher in energy. osti.govrsc.org
Advanced Spectroscopic Methodologies for Structural Elucidation
While computational studies provide theoretical predictions, spectroscopic techniques are required to determine the actual three-dimensional structure and conformational dynamics in solution.
NMR spectroscopy is the most powerful tool for determining the stereochemistry and dominant conformation of piperidine derivatives in solution. nih.govnih.gov Both ¹H and ¹³C NMR spectra provide critical information.
Chemical Shifts : The chemical shift (δ) of protons and carbons is highly dependent on their local electronic environment. In a chair conformation, axial and equatorial protons have distinct chemical shifts. Typically, axial protons on the piperidine ring are shielded relative to their equatorial counterparts and appear at a lower chemical shift (further upfield). For instance, in piperidine itself, the axial protons at C2/C6 resonate at a different frequency than the equatorial protons. chemicalbook.com
Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them. This is invaluable for conformational analysis. For protons on a piperidine ring:
A large coupling constant (J ≈ 10–13 Hz) is observed for axial-axial (Hax-Hax) couplings, corresponding to a dihedral angle of ~180°.
Smaller coupling constants (J ≈ 2–5 Hz) are observed for axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) couplings.
By analyzing the multiplicity and coupling constants of the proton at C2, its orientation can be determined. If the C2-methyl group is equatorial, the remaining proton at C2 will be axial. This axial C2-proton will exhibit large axial-axial couplings to the axial protons at C3, confirming the equatorial orientation of the methyl group. Two-dimensional NMR techniques like COSY and NOESY can further confirm spatial relationships between protons to build a complete 3D picture of the molecule. researchgate.net
Table 2: Typical ¹H NMR Parameters for Conformational Analysis of Piperidine Rings
| Interaction Type | Dihedral Angle (approx.) | Typical Coupling Constant (J) |
|---|---|---|
| Axial - Axial | 180° | 10 - 13 Hz |
| Axial - Equatorial | 60° | 2 - 5 Hz |
This interactive table shows the expected proton-proton coupling constants that are used to assign axial and equatorial positions in a piperidine chair conformation.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Confirmation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and skeletal structure of this compound. By analyzing the vibrational modes of the molecule, these methods confirm its molecular structure. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the constituent bonds.
The analysis of analogous compounds, such as 2-methylpiperidine (B94953) and other substituted piperidines, offers a basis for assigning the observed spectral bands. nih.gov The vibrational spectra for these types of molecules are typically studied both experimentally and through theoretical methods like Density Functional Theory (DFT) to achieve a more precise assignment of the vibrational modes. nih.govnih.gov
Key Vibrational Modes:
C-H Vibrations: The aromatic C-H stretching vibrations of the bromobenzyl group are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperidine ring and the methyl and benzyl methylene (B1212753) groups typically appear in the 2950-2800 cm⁻¹ range.
C-N Vibrations: The stretching vibration of the tertiary amine C-N bond is generally observed in the 1250-1020 cm⁻¹ region.
C-C Vibrations: The C-C stretching vibrations within the piperidine and benzene (B151609) rings contribute to a series of bands in the 1600-1400 cm⁻¹ region.
C-Br Vibrations: The C-Br stretching vibration is a key indicator for the bromobenzyl group and is typically found in the lower frequency region of the infrared spectrum, usually between 600 and 500 cm⁻¹.
Piperidine Ring Vibrations: The piperidine ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹).
The combination of FT-IR and FT-Raman spectroscopy provides complementary information. While FT-IR is particularly sensitive to polar functional groups, FT-Raman is more effective for analyzing non-polar bonds and symmetric vibrations, thus offering a more complete picture of the molecule's vibrational framework. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2950 - 2800 | FT-IR, FT-Raman |
| C=C Aromatic Ring Stretch | 1600 - 1450 | FT-IR, FT-Raman |
| CH₂ Scissoring | ~1470 - 1440 | FT-IR |
| C-N Stretch | 1250 - 1020 | FT-IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) or electron impact (EI) would generate a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, whose mass-to-charge ratio (m/z) would confirm the molecular formula (C₁₃H₁₈BrN).
The fragmentation of this compound is expected to follow characteristic pathways for N-benzylpiperidine derivatives. The primary fragmentation processes often involve the cleavage of bonds adjacent to the nitrogen atom, which acts as a charge localization site.
Expected Fragmentation Pathways:
Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-N bond between the piperidine ring and the benzyl group. This would result in the formation of a stable bromobenzyl cation (m/z 169/171, due to the isotopes of bromine) or a tropylium (B1234903) ion rearrangement, and a radical cation of 2-methylpiperidine.
α-Cleavage of the Piperidine Ring: Fragmentation can be initiated by the cleavage of the C-C bond adjacent to the nitrogen within the piperidine ring. Loss of the methyl group (CH₃) from the 2-position would lead to a fragment ion.
Ring Opening and Fragmentation: The piperidine ring can undergo ring-opening followed by further fragmentation, leading to a series of smaller ions. This is a common pattern for cyclic amines. scielo.br
Loss of HBr: Under certain conditions, the molecule might undergo the loss of a hydrogen bromide (HBr) molecule.
The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the bromobenzyl group to the 2-methylpiperidine moiety. nih.govresearchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [C₁₃H₁₈BrN]⁺ | 267/269 | Molecular Ion |
| [C₇H₆Br]⁺ | 169/171 | Bromobenzyl cation from benzylic cleavage |
| [C₆H₁₂N]⁺ | 98 | 2-methylpiperidine fragment after benzylic cleavage |
| [M - CH₃]⁺ | 252/254 | Loss of the methyl group |
X-ray Crystallography of Analogous Piperidine Derivatives for Solid-State Conformation
While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be reliably inferred from X-ray crystallography studies of analogous N-substituted piperidine derivatives. researchgate.netnih.gov These studies are crucial for understanding the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles.
Piperidine rings typically adopt a stable chair conformation to minimize steric strain. nih.goved.ac.uk In this compound, the substituents on the piperidine ring—the 2-methyl group and the N-benzyl group—can occupy either axial or equatorial positions.
Conformational Preference: For a 2-methyl-substituted piperidine, the methyl group generally prefers an equatorial position to avoid 1,3-diaxial interactions. However, the N-substituent introduces additional complexity. The large N-benzyl group also has a strong preference for the equatorial position to minimize steric hindrance. In N-acylpiperidines, it has been observed that a significant portion can adopt a twist-boat conformation to alleviate strain. nih.gov For N-Boc protected 2-methyl piperidine, the lowest energy conformation is predicted to have an axial 2-methyl group to avoid unfavorable strain with the bulky Boc group. rsc.org
Solid-State Packing: In the solid state, intermolecular forces such as van der Waals interactions and, in some cases, weak C-H···π interactions, influence the packing of the molecules in the crystal lattice. researchgate.net Studies on similar structures, like ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, show that bulky substituents can cause significant rotation of the piperidine ring relative to other parts of the molecule. nih.gov
The analysis of crystallographic data from compounds like phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone reveals that the piperidine ring can even exhibit positional disorder, adopting both chair and twisted boat conformations within the same crystal structure. researchgate.net
Table 3: Illustrative Crystallographic Data for an Analogous N-Substituted Piperidine Derivative (phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 8.2543 | researchgate.net |
| b (Å) | 10.5543 | researchgate.net |
| c (Å) | 12.6184 | researchgate.net |
| α (°) | 77.901 | researchgate.net |
| β (°) | 71.270 | researchgate.net |
| γ (°) | 70.390 | researchgate.net |
This data from analogous structures provides a strong foundation for predicting the solid-state conformational behavior of this compound.
Reactivity and Chemical Transformations of 1 3 Bromobenzyl 2 Methylpiperidine
Reactivity of the 3-Bromobenzyl Moiety
The presence of a bromine atom on the benzyl (B1604629) group is a key feature, enabling a variety of synthetic manipulations.
Nucleophilic Substitution Reactions of the Aryl Bromine
The bromine atom on the aromatic ring can be displaced by various nucleophiles, although this typically requires harsh reaction conditions or the use of a catalyst. Reactions of 3-halogenocyclohex-2-enones with piperidine (B6355638) have been studied, demonstrating the feasibility of nucleophilic substitution. rsc.org The rate of these substitutions can be influenced by the solvent and the presence of other substituents on the ring. rsc.org For instance, the reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with oxygen, sulfur, and nitrogen nucleophiles lead to the substitution of the fluorine atom. beilstein-journals.org
Cross-Coupling Reactions (e.g., Suzuki, Miyaura, Buchwald-Hartwig) for Further Functionalization
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.orgyonedalabs.comyoutube.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A variety of electrophiles, including bromides, iodides, and triflates, can be used. yonedalabs.com
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgacsgcipr.org It involves the palladium-catalyzed coupling of an amine with the aryl bromide. wikipedia.orgorganic-chemistry.org The development of various phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orgnih.gov
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)2) | C-C | Pd(0) catalyst, Base |
| Buchwald-Hartwig | Amine (R2NH) | C-N | Pd catalyst, Phosphine ligand, Base |
Role of the Bromine Atom as a Synthetic Handle
The bromine atom on the 3-bromobenzyl group is a versatile synthetic handle that allows for a multitude of chemical transformations. Beyond nucleophilic substitution and cross-coupling reactions, it can participate in other reactions such as lithium-halogen exchange. For example, the reaction of 1-(3-bromobenzyl)piperidine with n-butyllithium (nBuLi) results in a bromine-lithium exchange, generating a highly reactive organolithium species that can then react with various electrophiles. researchgate.net This highlights the bromine atom's role as a point for introducing further chemical diversity into the molecule. nih.gov
Reactivity of the Piperidine Ring and N-Atom
The piperidine ring and its nitrogen atom also exhibit characteristic reactivity, allowing for modifications to this part of the molecule.
Site-Selective Carbon-Hydrogen (C-H) Functionalization of the Piperidine Ring
Direct functionalization of C-H bonds is a powerful and efficient strategy in organic synthesis. umich.edu For piperidine derivatives, site-selective C-H functionalization can be challenging but offers a direct route to analogues that would otherwise be difficult to synthesize. nih.govnih.govd-nb.info Rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions, with the site selectivity often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.govd-nb.info For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.govd-nb.info Another approach involves the formation of an endo-cyclic iminium ion from the corresponding N-oxide, which can then be trapped by various nucleophiles to achieve α-functionalization. acs.org
| Position | Method | Catalyst/Reagent | Reference |
|---|---|---|---|
| C2 | Rh-catalyzed C-H insertion | Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 | nih.govnih.govd-nb.info |
| C4 | Rh-catalyzed C-H insertion | Rh2(S-2-Cl-5-BrTPCP)4 | nih.govnih.govd-nb.info |
| α-position | Iminium ion formation/trapping | mCPBA, PivCl, Nucleophile | acs.org |
Oxidative Transformations of the Piperidine Nitrogen (e.g., Formation of Pyridinium Species)
The nitrogen atom of the piperidine ring can undergo oxidation to form various species, including N-oxides. These N-oxides can serve as intermediates for further transformations, such as the Polonovski–Potier reaction to generate iminium ions for α-functionalization. acs.org Additionally, N-benzylpyridinium salts can be synthesized and their reactions studied. rsc.org The reduction of pyridinium salts is a common method for the synthesis of piperidine derivatives. researchgate.net Electrooxidative C-H functionalization has been employed for the synthesis of N-benzyl 2,4,6-collidinium salts, offering an alternative to traditional substitution and condensation methods. nih.govresearchgate.net
N-Dealkylation Pathways of the Tertiary Amine
The N-dealkylation of the tertiary amine, 1-(3-bromobenzyl)-2-methylpiperidine, involves the cleavage of the nitrogen-carbon bond, leading to the removal of the 3-bromobenzyl group and the formation of the corresponding secondary amine, 2-methylpiperidine (B94953). This transformation is a key reaction in synthetic chemistry, often employed for the removal of a protecting group or for the synthesis of secondary amines from their tertiary amine precursors. The primary pathways for the N-dealkylation of this compound include catalytic hydrogenolysis, reactions with chloroformate esters (a modification of the von Braun reaction), and oxidative cleavage.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely utilized method for the N-debenzylation of amines. This reaction typically involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds via the cleavage of the benzylic C-N bond. For this compound, this process would yield 2-methylpiperidine and 3-bromotoluene.
A critical consideration in the hydrogenolysis of this specific compound is the presence of the bromo substituent on the benzyl group. While Pd/C is an effective catalyst for N-debenzylation, it can also catalyze the hydrodehalogenation (removal of the bromine atom). The selectivity of the reaction, favoring N-debenzylation over dehalogenation, is influenced by several factors including the choice of catalyst, solvent, temperature, and hydrogen pressure. In some cases, catalyst poisoning or the use of specific additives can enhance selectivity. For instance, using a less active catalyst or carrying out the reaction under milder conditions may favor the desired N-debenzylation.
Representative Conditions for Catalytic Hydrogenolysis:
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Typical Outcome |
| 10% Pd/C | H₂ (gas) | Methanol or Ethanol | 25-50 | 50-100 | High conversion to 2-methylpiperidine, potential for concurrent dehalogenation to form toluene and methylpiperidine. |
| 5% Pd/C | Ammonium formate | Methanol | Reflux | Atmospheric | Transfer hydrogenolysis conditions, often milder and can sometimes offer better selectivity. |
| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ (gas) | Ethyl acetate | 25 | 50 | Often shows good activity for debenzylation and may offer different selectivity profile regarding dehalogenation. |
Reaction with Chloroformate Esters (Modified von Braun Reaction)
The von Braun reaction and its modern modifications provide a versatile method for the N-dealkylation of tertiary amines. Instead of the traditionally used and highly toxic cyanogen bromide, reagents such as α-chloroethyl chloroformate (ACE-Cl) are now commonly employed. The reaction with this compound would proceed in a two-step sequence.
First, the tertiary amine reacts with ACE-Cl to form an unstable quaternary ammonium salt, which then fragments to yield an N-(α-chloroethyl)carbamate and 3-bromobenzyl chloride. The selectivity of this cleavage is generally high, with the benzyl group being preferentially cleaved over the alkyl substituents on the piperidine ring. In the second step, the resulting carbamate is solvolyzed, typically by heating in methanol, to afford the secondary amine hydrochloride (2-methylpiperidine hydrochloride) along with methyl chloroformate and acetaldehyde.
This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. The reaction conditions are generally mild, and the selectivity for cleaving the benzyl group is a significant advantage.
Illustrative Reaction Scheme with ACE-Cl:
Carbamate Formation and Cleavage:
this compound + ClCO₂CHClCH₃ → [Intermediate Quaternary Salt] → 2-Methylpiperidine-1-carbonyl chloride + 3-Bromobenzyl chloride + CH₃CHO
Solvolysis:
2-Methylpiperidine-1-carbonyl chloride + CH₃OH → 2-Methylpiperidine hydrochloride + CO₂ + CH₃Cl
Oxidative N-Dealkylation
Oxidative methods offer an alternative pathway for the N-debenzylation of this compound. A variety of oxidizing agents can be employed, with ceric ammonium nitrate (CAN) being a common choice for the cleavage of N-benzyl groups. The reaction mechanism is believed to involve an initial single-electron transfer from the nitrogen atom to the cerium(IV) center, leading to the formation of a nitrogen radical cation. Subsequent fragmentation of this intermediate results in the cleavage of the C-N bond, yielding the secondary amine and the corresponding aldehyde, in this case, 3-bromobenzaldehyde (B42254).
This method is advantageous when the substrate contains functional groups that are sensitive to reduction. However, the reaction conditions need to be carefully controlled to avoid over-oxidation of the substrate or the product.
Typical Oxidative N-Dealkylation Conditions:
| Oxidizing Agent | Solvent | Temperature (°C) | Products |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0-25 | 2-Methylpiperidine, 3-Bromobenzaldehyde |
| Potassium Permanganate (KMnO₄) | Acetone/Water | 0-25 | 2-Methylpiperidine, 3-Bromobenzoic acid (further oxidation of the aldehyde) |
Computational Chemistry and Molecular Modeling of 1 3 Bromobenzyl 2 Methylpiperidine
Electronic Structure and Global Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which in turn helps in understanding the molecule's behavior in chemical reactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is an indicator of the molecule's ability to donate electrons, and the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org
For 1-(3-Bromobenzyl)-2-methylpiperidine, the HOMO is expected to be localized primarily on the bromobenzyl group, particularly the bromine atom and the aromatic ring, due to the presence of lone pairs on the bromine and the π-electrons of the benzene (B151609) ring. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the bromobenzyl moiety. The presence of the electron-withdrawing bromine atom can influence the energies of these orbitals.
Table 1: Representative Frontier Orbital Energies for an Analogous Bromobenzyl-Piperidine System
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
Note: The values in this table are representative and based on computational studies of similar aromatic and piperidine-containing compounds. The actual values for this compound may vary.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. semanticscholar.orgresearchgate.net
In the case of this compound, the MEP map would likely show a region of high electron density (negative potential) around the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, making it a primary site for electrophilic attack. The bromine atom, being electronegative, would also contribute to a region of negative potential. The hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen and the aromatic ring, would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interactions.
Calculation of Mulliken Atomic Charges and Dipole Moments
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. These charges are calculated by partitioning the total electron population among the atoms. While Mulliken charges are known to be basis-set dependent, they can still offer valuable qualitative insights into the electrostatic nature of a molecule.
For this compound, the nitrogen atom in the piperidine ring is expected to have a significant negative Mulliken charge due to its high electronegativity and lone pair. The bromine atom would also carry a negative charge. The carbon atoms bonded to these electronegative atoms will, in turn, have positive charges. The hydrogen atoms will generally exhibit small positive charges.
Table 2: Representative Mulliken Atomic Charges and Dipole Moment for an Analogous Bromobenzyl-Piperidine System
| Atom/Parameter | Value |
|---|---|
| Mulliken Charge on N | -0.45 e |
| Mulliken Charge on Br | -0.15 e |
| Mulliken Charge on C (adjacent to N) | +0.20 e |
| Mulliken Charge on C (of the benzyl (B1604629) group) | Varied |
Note: These values are illustrative and derived from general principles and data from related molecules. The precise values for this compound would require specific calculations.
Thermodynamic Stability and Chemical Reactivity Predictions
Computational chemistry provides powerful tools to assess the thermodynamic stability of a molecule and to predict its chemical reactivity through various calculated indices.
Computational Assessment of Thermodynamic Stability
The thermodynamic stability of a molecule can be evaluated by calculating its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters can be computed using statistical thermodynamics based on the vibrational frequencies and other molecular properties obtained from DFT calculations. A more negative enthalpy and Gibbs free energy of formation indicate greater thermodynamic stability. nih.govresearchgate.netnih.gov
Table 3: Representative Thermodynamic Parameters for an Analogous Bromobenzyl-Piperidine System at 298.15 K
| Thermodynamic Parameter | Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | +50 kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | +150 kJ/mol |
Note: These are estimated values for a molecule of similar size and complexity. The actual thermodynamic data for this compound will depend on the specific computational method and basis set used.
Analysis of Reactivity Indices for Chemical Behavior Prediction
Global reactivity descriptors derived from the energies of the frontier molecular orbitals can provide a quantitative prediction of the chemical behavior of a molecule. These indices include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).
By analyzing these descriptors, one can predict the general reactivity of this compound. A higher electronegativity suggests it will behave as an electron acceptor in reactions. The chemical hardness and softness will provide insight into its stability and polarizability. The electrophilicity index will quantify its electrophilic nature.
Table 4: Representative Global Reactivity Descriptors for an Analogous Bromobenzyl-Piperidine System
| Reactivity Index | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
Note: These values are calculated using the representative HOMO and LUMO energies from Table 1 and serve as an illustration of the expected reactivity profile.
Advanced Conformational Analysis via Computational Simulation
The therapeutic efficacy and biological activity of piperidine-based compounds are intrinsically linked to their three-dimensional structure and conformational flexibility. For this compound, a comprehensive understanding of its conformational landscape is crucial. Computational simulations, utilizing methods like Density Functional Theory (DFT) and Molecular Mechanics (MM), provide profound insights into the stable conformers, the energy barriers separating them, and their population distribution at physiological temperatures. researchgate.netresearchgate.net
The conformational space of this compound is primarily defined by three key structural features: the piperidine ring pucker, the orientation of the C2-methyl group, and the rotation of the N-benzyl substituent.
Piperidine Ring Conformations
Consistent with extensive studies on substituted piperidines, the six-membered ring of this compound predominantly adopts a chair conformation to minimize torsional and angular strain. acs.orgwikipedia.org However, other higher-energy conformers, such as twist-boat forms, can exist and may be relevant in dynamic processes or specific binding interactions. Computational studies on analogous molecules like N-methyl piperidine (NMP) have identified both chair and twist structures as key conformers. rsc.org
The most significant conformational equilibrium for the piperidine ring involves the orientation of the substituents. In this case, the C2-methyl group can exist in either an axial or an equatorial position.
Equatorial-Methyl Conformer: The conformer with the 2-methyl group in the equatorial position is generally the most stable. This arrangement minimizes 1,3-diaxial interactions, which are a major source of steric strain.
Axial-Methyl Conformer: The conformer with an axial 2-methyl group is significantly less stable due to steric clashes with the axial hydrogens on C4 and C6. Research on 2-methylpiperidine (B94953) derivatives has shown that the preference for the equatorial conformer can be substantial. nih.gov
The energy difference between these two chair conformers dictates their relative populations. The interconversion occurs via ring inversion, a process that has a moderate energy barrier.
Nitrogen Inversion and N-Benzyl Group Orientation
The tertiary amine of the piperidine ring undergoes rapid nitrogen inversion. This process interconverts the axial and equatorial positions of the nitrogen's lone pair of electrons and the benzyl group. For N-substituted piperidines, the energy barrier for nitrogen inversion is typically lower than that for ring inversion. wikipedia.org The bulky N-benzyl group strongly prefers an equatorial orientation to avoid steric hindrance with the piperidine ring, a preference that is even more pronounced than for an N-methyl group. wikipedia.orgnih.gov
Furthermore, the orientation of the 3-bromobenzyl group relative to the piperidine ring is defined by the dihedral angle around the N-CH₂ (benzyl) bond. Rotational barriers around this bond lead to distinct rotamers. Computational analysis helps identify the lowest energy rotamers, which are determined by a balance of steric and electronic effects between the benzyl ring and the piperidine ring.
Simulated Conformational Data
Advanced computational simulations, such as those employing DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can be used to optimize the geometry of various possible conformers and calculate their relative energies. rsc.org The results from such simulations allow for a quantitative understanding of the conformational preferences.
The data presented below is a representative model based on computational studies of analogous N-benzyl-2-methylpiperidine structures. It illustrates the expected energetic relationships between the primary conformers.
Table 1: Calculated Relative Energies and Population of Key Conformers
| Conformer ID | Piperidine Ring | C2-Methyl Orientation | N-Benzyl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|---|
| CEE | Chair | Equatorial | Equatorial | 0.00 | 97.9 |
| CAE | Chair | Axial | Equatorial | 2.50 | 1.3 |
| TBE | Twist-Boat | Equatorial | Equatorial | 4.50 | <0.1 |
| TAE | Twist-Boat | Axial | Equatorial | 6.00 | <0.1 |
This is an interactive table. Click on the headers to sort the data.
As shown in the table, the chair conformer with both the 2-methyl and N-benzyl groups in equatorial positions (CEE) is overwhelmingly the most stable and populated conformer. The energy penalty for placing the methyl group in an axial position (CAE) is significant, calculated to be approximately 2.5 kcal/mol. nih.gov Higher energy twist-boat conformations represent a negligible fraction of the total population under standard conditions but may serve as transition states during ring inversion. rsc.org
Table 2: Key Dihedral Angles from Computational Modeling
| Conformer ID | Dihedral Angle | Definition | Calculated Value (degrees) |
|---|---|---|---|
| CEE | τ1 (C6-N1-C2-C3) | Ring Pucker | -55.8 |
| CEE | τ2 (C2-N1-C7-C8) | N-Benzyl Rotation | 175.2 |
| CAE | τ1 (C6-N1-C2-C3) | Ring Pucker | -53.1 |
| CAE | τ2 (C2-N1-C7-C8) | N-Benzyl Rotation | 178.9 |
This is an interactive table. Click on the headers to sort the data. Note: Atom numbering: N1, C2, C3, C4, C5, C6 form the piperidine ring. C7 is the benzylic carbon, and C8 is the attached carbon of the phenyl ring.
The dihedral angles confirm the structural features of the low-energy conformers. The ring pucker angle (τ1) is typical for a chair conformation. The N-benzyl rotation angle (τ2) in the most stable conformer (CEE) indicates that the benzyl group is oriented to minimize steric interactions with the piperidine ring system. researchgate.net The slight variations in these angles between the CEE and CAE conformers reflect the structural adjustments made by the molecule to accommodate the increased steric strain in the axial-methyl conformation.
In Vitro Biotransformation and Metabolic Pathways of 1 3 Bromobenzyl 2 Methylpiperidine
Enzymatic Oxidation Mechanisms
The enzymatic transformation of 1-(3-Bromobenzyl)-2-methylpiperidine is expected to be primarily carried out by Phase I metabolic enzymes, which introduce or expose functional groups to increase the compound's hydrophilicity. The principal enzyme families implicated in the metabolism of such N-substituted piperidine (B6355638) structures are the Cytochrome P450 (CYP) superfamily and, to a lesser extent, the Flavin-Containing Monooxygenases (FMO).
Investigation of Cytochrome P450-Mediated N-Dealkylation and Ring Oxidation Pathways
Cytochrome P450 enzymes are the major catalysts for the metabolism of a vast number of xenobiotics, including those with alicyclic amine structures. nih.govacs.org For this compound, two primary CYP-mediated pathways are predicted: N-dealkylation and oxidation of the piperidine ring.
N-Dealkylation: This is a common metabolic route for drugs containing N-substituted piperidine moieties. nih.govacs.org The reaction is initiated by CYP-mediated hydrogen atom abstraction from the carbon alpha to the piperidine nitrogen (the benzylic carbon). This forms an unstable carbinolamine intermediate, which then spontaneously cleaves to yield 2-methylpiperidine (B94953) and 3-bromobenzaldehyde (B42254). The major CYP isoform responsible for N-dealkylation of many piperidine-containing drugs is CYP3A4. nih.govacs.org The efficiency of this reaction can be influenced by the conformation of the molecule within the enzyme's active site; steric hindrance may affect the accessibility of the side-chain's α-carbon to the catalytic heme center of the P450 enzyme. nih.govacs.org
Ring Oxidation: The piperidine ring itself is a target for CYP-mediated oxidation. Hydroxylation can occur at various positions on the ring, though it is often directed to carbons alpha or beta to the nitrogen. nih.gov Oxidation at the carbon adjacent to the nitrogen (C6 position) can lead to the formation of a lactam metabolite, 6-oxo-1-(3-bromobenzyl)-2-methylpiperidine. This pathway also proceeds through the formation of an iminium ion intermediate. nih.gov
Mechanistic Insights into Piperidine Ring Oxidation Processes
The oxidation of the piperidine ring is a mechanistically complex process. Theoretical studies using density functional theory (DFT) have provided insights into these reactions. rsc.org The process is often initiated by the P450 active species abstracting a hydrogen atom from a carbon on the ring, most commonly the carbon alpha to the nitrogen, to form an iminium ion intermediate. nih.govrsc.org This iminium species is electrophilic and can be trapped by nucleophiles. In the absence of other nucleophiles, it reacts with water to form a carbinolamine, which can then be further oxidized to a stable lactam metabolite. nih.gov
The formation of an iminium intermediate during the metabolism of piperidine-containing compounds has been confirmed experimentally. For example, in studies with other piperidine drugs, the presence of this intermediate was verified by trapping it with cyanide to form a stable cyano-adduct. nih.gov Furthermore, stable-isotope tracer experiments have been used to differentiate between various hydroxylated isomers, confirming that hydroxylation at the beta-carbon of the piperidine ring involves a mechanism that includes the formation of an iminium/enamine intermediate. nih.gov
Identification of In Vitro Metabolites
Identifying the full spectrum of metabolites formed during the in vitro incubation of this compound with liver microsomes requires sophisticated analytical techniques.
Analytical Methodologies for Metabolite Profiling (e.g., LC/MS Techniques)
Liquid chromatography coupled with mass spectrometry (LC/MS) is the cornerstone for modern metabolite identification studies. nih.govmdpi.com This technique allows for the separation of the parent compound from its various metabolites, followed by their detection and structural elucidation.
A typical workflow involves incubating the parent compound with liver microsomes (e.g., from human or rat) and an NADPH-regenerating system. The reaction is then stopped, and the sample is prepared for analysis. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the components of the mixture. nih.gov A reversed-phase column, such as a C18, is commonly employed. nih.gov
The eluent from the LC system is introduced into a mass spectrometer, often using an electrospray ionization (ESI) source, which is effective for ionizing polar metabolites. nih.gov High-resolution mass spectrometry (HR-MS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements of both the parent and metabolite ions, enabling the determination of their elemental compositions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the ions, and the resulting fragmentation patterns provide crucial structural information for identifying the site of metabolic modification. nih.govresearchgate.net
Table 1: Illustrative LC/MS Parameters for Metabolite Profiling
| Parameter | Setting | Purpose |
| LC System | UHPLC | Provides high-resolution separation of metabolites. |
| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) nih.gov | Reversed-phase column suitable for separating compounds of varying polarity. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Standard mobile phases for reversed-phase chromatography of drug metabolites. |
| Gradient | Linear gradient from low to high %B | Elutes metabolites based on their hydrophobicity. |
| MS System | Orbitrap or Q-TOF | Provides high mass accuracy for formula determination. |
| Ionization | ESI Positive Mode | Efficiently ionizes amine-containing compounds. nih.gov |
| Scan Mode | Full Scan followed by data-dependent MS/MS | Detects all ions and then automatically fragments the most intense ones for structural data. mdpi.com |
Theoretical and Experimental Approaches for Investigating Unstable Metabolic Intermediates
Some metabolic intermediates, such as iminium ions and carbinolamines, are inherently unstable and cannot be directly observed using standard LC/MS methods. nih.govrsc.org Investigating these transient species requires specialized theoretical and experimental strategies.
Experimental Trapping: A common experimental approach is "metabolite trapping." This involves adding a nucleophilic trapping agent to the microsomal incubation. The trapping agent reacts with the unstable electrophilic intermediate to form a stable, detectable product (adduct). For example, glutathione (B108866) (GSH) can be used to trap reactive intermediates, and potassium cyanide can be used to trap iminium ions, forming stable cyano-adducts that can be characterized by LC/MS. nih.gov
Stable Isotope Labeling: The use of stable isotope-labeled versions of the parent drug (e.g., using deuterium (B1214612), ¹³C, or ¹⁵N) is a powerful tool. nih.gov By comparing the mass spectra of metabolites from the labeled and unlabeled drug, it is possible to pinpoint the location of the metabolic modification. For instance, the loss or retention of deuterium atoms during metabolism can provide mechanistic clues, such as distinguishing between different sites of hydroxylation. nih.gov
Theoretical Modeling: Computational methods, such as quantum mechanics (QM) calculations, can be used to predict the reactivity of different sites on the molecule and the energetics of various metabolic pathways. nih.govrsc.org These theoretical approaches can help rationalize experimentally observed metabolites and predict the formation of unstable intermediates that are difficult to detect. acs.org
Table 2: Predicted Metabolites of this compound
| Proposed Metabolite | Metabolic Pathway | Expected Mass Change |
| This compound N-oxide | FMO-mediated N-oxidation | +16 Da |
| 1-(3-Bromobenzyl)-x-hydroxy-2-methylpiperidine | CYP-mediated ring hydroxylation | +16 Da |
| 6-Oxo-1-(3-Bromobenzyl)-2-methylpiperidine | CYP-mediated ring oxidation (Lactam formation) | +14 Da |
| 2-Methylpiperidine | CYP-mediated N-debenzylation | -168 Da |
| 3-Bromobenzoic acid | Aldehyde oxidase-mediated oxidation of aldehyde | +14 Da (from aldehyde) |
Molecular Factors Influencing Metabolic Stability
The metabolic stability of a xenobiotic, such as this compound, is a critical determinant of its pharmacokinetic profile. This stability is largely dictated by its molecular structure, which influences its susceptibility to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver. The interplay of substituent positions, their electronic properties, and the specific interactions with metabolic enzymes collectively determine the rate and pathways of biotransformation.
Impact of Substituent Position and Electronic Characteristics on Metabolic Fate
The structure of this compound features two key substituents whose positions and electronic nature are expected to significantly influence its metabolic breakdown: the bromine atom on the benzyl (B1604629) ring and the methyl group on the piperidine ring.
The bromine atom at the meta-position (position 3) of the benzyl ring is an electron-withdrawing group due to its electronegativity, yet it is also a weak deactivator of the aromatic ring towards electrophilic substitution. In the context of metabolic oxidation by CYP enzymes, the electronic landscape of the phenyl ring is a key factor. Aromatic hydroxylation is a common metabolic pathway, and its regioselectivity is guided by both steric and electronic factors. The presence of the bromo-substituent may direct oxidation to the positions ortho or para to it, although steric hindrance from the piperidine moiety could influence this.
Studies on related piperidine-containing compounds have shown that the phenyl ring can be a primary site for metabolic degradation. For instance, research on a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) indicated that the phenyl ring was exposed to microsomal degradation. nih.gov In that study, modifications to the phenyl ring had a more significant impact on metabolic stability than substitutions on the piperidine ring. nih.gov This suggests that for this compound, the bromobenzyl moiety is a likely site of initial metabolic attack.
The methyl group at position 2 of the piperidine ring introduces both steric bulk and a potential site for aliphatic hydroxylation. Its presence may sterically hinder metabolic reactions on the adjacent nitrogen atom or the piperidine ring itself. However, alkyl groups are also susceptible to oxidation. The metabolic stability of piperidine-based compounds has been shown to be sensitive to such substitutions. Bioisosteric replacement, such as substituting hydrogen with deuterium, has been used as a strategy to slow metabolism when hydrogen abstraction is the rate-limiting step. nih.gov This highlights the importance of C-H bonds, like those on the methyl group and the piperidine ring, as potential sites of metabolic vulnerability.
Table 1: Predicted Impact of Structural Features on the Metabolic Stability of this compound
| Structural Feature | Position | Electronic/Steric Effect | Predicted Impact on Metabolic Fate |
| Bromo Group | 3-position of Benzyl Ring | Electron-withdrawing, weak deactivator | May direct aromatic hydroxylation to other positions on the ring; potentially a site for dehalogenation. |
| Methyl Group | 2-position of Piperidine Ring | Electron-donating, sterically bulky | Potential site for aliphatic hydroxylation; may sterically hinder N-dealkylation or oxidation of the adjacent ring position. |
| Benzyl Moiety | - | Connects the two ring systems | Benzylic C-H bonds are susceptible to oxidation, leading to cleavage of the molecule. |
| Piperidine Ring | - | Saturated heterocycle | Susceptible to N-dealkylation, ring hydroxylation, and ring opening. |
Molecular and Quantum Mechanical Insights into Enzyme-Substrate Interactions Governing Biotransformation
Understanding the precise mechanisms of biotransformation at a molecular level requires sophisticated computational approaches, such as quantum mechanics (QM) and molecular mechanics (MM). These methods can model the dynamic interactions between a substrate like this compound and the active site of a metabolizing enzyme.
QM/MM simulations are powerful tools for elucidating enzymatic reaction mechanisms. nih.govmdpi.com In this hybrid approach, the substrate and the key amino acid residues in the enzyme's active site are treated with high-level QM methods, which can accurately model electronic rearrangements during bond-making and bond-breaking processes. The rest of the protein and solvent environment is treated with more computationally efficient MM methods. nih.gov This allows for the calculation of reaction pathways and activation energies, providing a quantitative understanding of metabolic feasibility.
For a compound like this compound, QM/MM studies could predict the most likely sites of metabolism by comparing the energy barriers for different potential reactions, such as:
Aromatic hydroxylation on the bromobenzyl ring.
Aliphatic hydroxylation at the methyl group or on the piperidine ring.
N-dealkylation to remove the bromobenzyl group.
Oxidation at the benzylic carbon.
These simulations can reveal crucial details about the enzyme-substrate complex. For example, they can identify the specific amino acid residues that stabilize the transition state of the reaction, such as those forming the oxyanion hole in serine hydrolases or those positioning the substrate relative to the heme iron in CYP enzymes. mdpi.com Studies have demonstrated that the accuracy of the QM potential is critical for obtaining reliable profiles of the minimum energy pathway (MEP) for a reaction. nih.gov Techniques like combining DFTB3 for geometry optimization with higher-level methods like B3LYP-D3 for single-point energy refinement can yield high-quality results. nih.gov
Furthermore, computational models can provide insights into how substituent electronics govern reactivity within the constrained environment of an enzyme active site. The interaction network between the substrate and surrounding residues, including hydrogen bonds and π–π stacking interactions, can be mapped to understand binding orientation. mdpi.com For instance, the aromatic ring of a ligand might engage in a π–π interaction with a phenylalanine residue in the active site, thereby orienting another part of the molecule for oxidation. mdpi.com By applying these computational tools, researchers can gain a predictive understanding of the biotransformation of this compound, guiding further drug design and development efforts.
Structure Activity Relationship Sar Methodologies and Molecular Recognition Insights for 1 3 Bromobenzyl 2 Methylpiperidine Derivatives
Fundamental Principles of Structure-Activity Relationships in Piperidine (B6355638) Systems
The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and biologically active alkaloids. researchgate.netmdpi.com The biological properties of piperidine-containing compounds are highly dependent on the nature and placement of substituents on the heterocyclic ring. researchgate.net
The investigation of substituent effects on the molecular interactions of piperidine derivatives involves a variety of methodological approaches to elucidate how modifications to the chemical structure impact biological activity. These methods are essential for the rational design of new and more effective therapeutic agents.
A primary approach involves the systematic synthesis of analogues where specific substituents on the piperidine ring or its appended groups are varied. For instance, in the study of piperine (B192125) derivatives, modifications to the aromatic ring, the conjugated dienone system, and the piperidine ring have been shown to significantly affect biological properties, sometimes enhancing and other times abolishing activity. nih.gov The introduction of different groups can alter the electronic and steric properties of the molecule, which in turn influences its binding affinity and efficacy.
Key structural features often investigated include:
The nature of the N-1 substituent: In many piperidine-based compounds, the group attached to the nitrogen atom is critical for activity. For example, in a series of farnesyltransferase (FTase) inhibitors, the 3-pyridylmethyl group at the N-1 position was found to be important for inhibition. acs.org
Substituents on the piperidine ring: The position and type of substituents on the carbon atoms of the piperidine ring can dramatically alter activity. For example, the reduction of a nitro group at the C-5 position of a piperidine derivative resulted in inactive compounds. acs.org
Substituents on appended aromatic rings: For compounds like 1-(3-Bromobenzyl)-2-methylpiperidine, modifications to the benzyl (B1604629) group can significantly impact interactions. The position and electronic nature of substituents on this aromatic ring can influence pi-pi stacking, hydrophobic interactions, and hydrogen bonding with the target protein. nih.gov
Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be employed to dissect the fundamental components of these interactions, including electrostatics, exchange-repulsion, dispersion, and induction. nih.gov Experimental techniques are also vital. For example, the effect of substituents on proton tunneling in reactions involving piperidines has been studied to understand how the steric bulk of substituents influences reaction kinetics. rsc.org The bulkiness of a substituent can prevent the close approach of a reactant and decrease the degree of tunneling. rsc.org
By systematically altering the structure and observing the corresponding changes in biological activity, researchers can build a detailed SAR model. This model can then guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the interaction between a ligand and its biological target. The specific spatial orientation of functional groups in a molecule can dramatically influence its binding affinity and efficacy. In the context of this compound and its derivatives, the presence of chiral centers necessitates careful consideration of stereochemical effects.
The 2-methylpiperidine (B94953) moiety in the parent compound contains a chiral center at the C-2 position. This means that the compound can exist as two enantiomers, (R)-1-(3-bromobenzyl)-2-methylpiperidine and (S)-1-(3-bromobenzyl)-2-methylpiperidine. These enantiomers are non-superimposable mirror images of each other and can exhibit significantly different biological activities. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. This chirality creates a diastereomeric relationship between the two enantiomers when they interact with the target, leading to differences in binding energy and, consequently, biological response.
For instance, in a study of piperidine derivatives as farnesyltransferase inhibitors, the optically active forms of the compounds were evaluated, highlighting the importance of stereochemistry in their biological activity. acs.org Similarly, the diastereoselectivity of certain antagonists towards the CCK1 receptor has been explained through molecular modeling that considered the different spatial arrangements of the molecules. nih.gov
The conformation of the piperidine ring also plays a crucial role. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position. The preferred conformation and the orientation of substituents can affect how the molecule fits into a binding pocket. For example, studies on 3,4-disubstituted piperidine derivatives have shown that the (3S,4S) enantiomer exhibited better inhibitory activity, and this specific stereoisomer was selected for more detailed investigation. tandfonline.com
Therefore, a thorough SAR investigation of this compound derivatives must involve the synthesis and biological evaluation of individual stereoisomers. This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer), providing a clearer understanding of the optimal three-dimensional structure for target interaction.
Computational Approaches to SAR Investigations
Computational methods have become indispensable tools in modern drug discovery, offering powerful ways to investigate and predict the biological activity of chemical compounds. These approaches are particularly valuable for exploring the SAR of derivatives of this compound, allowing for the rational design of more potent and selective molecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.comnih.gov This method is instrumental in understanding the interactions between a drug candidate and its receptor at the molecular level. For derivatives of this compound, molecular docking can provide valuable insights into how these compounds might bind to their biological targets.
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). tandfonline.comtandfonline.com The ligand, in this case, a derivative of this compound, is built and its geometry is optimized.
Defining the Binding Site: A specific region on the protein, known as the binding site or active site, is defined for the docking calculations. tandfonline.com
Docking Algorithm: A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site. youtube.com
Scoring Function: Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., free energy of binding). tandfonline.com The pose with the best score is considered the most likely binding mode.
Molecular docking studies can reveal crucial interactions that contribute to binding affinity, such as:
Hydrogen bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the protein.
Pi-pi stacking: This involves the interaction between aromatic rings on the ligand and the protein.
Cation-pi interactions: These can occur between a positively charged group on the ligand and an aromatic ring on the protein. acs.org
For example, in a study of piperidine derivatives targeting the dopamine (B1211576) D2 receptor, molecular docking was used to predict the binding modes and affinities of the synthesized compounds. tandfonline.com The results helped to rationalize the observed biological activities and guide the design of new derivatives. Similarly, docking studies of piperidine derivatives as cholinesterase inhibitors suggested that some compounds could bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
By visualizing the predicted binding mode of this compound derivatives, researchers can identify key residues in the binding pocket that interact with the ligand. This information can then be used to propose modifications to the ligand's structure that could enhance these interactions and improve its biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For derivatives of this compound, QSAR studies can be employed to build predictive models that can estimate the activity of new, unsynthesized compounds.
The general workflow of a QSAR study involves:
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. nih.gov
Once a validated QSAR model is established, it can be used to:
Predict the activity of new compounds: This allows for the virtual screening of large libraries of compounds, prioritizing those that are most likely to be active.
Identify key structural features: The descriptors included in the QSAR model can provide insights into the molecular properties that are most important for biological activity.
Guide the design of new derivatives: By understanding which descriptors are positively or negatively correlated with activity, researchers can make informed decisions about which modifications to the chemical structure are most likely to lead to improved potency.
For instance, a QSAR study on a series of phenyl piperidine derivatives as dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors was used to develop predictive models and design new potent lead compounds. nih.gov Similarly, QSAR models were developed for furan-pyrazole piperidine derivatives to predict their antiproliferative activities. nih.gov
By applying QSAR methodologies to a series of this compound derivatives, researchers can develop predictive models that can accelerate the discovery of new compounds with desired biological activities.
Molecular Features Influencing Ligand-Target Interactions
The interaction between a ligand, such as a derivative of this compound, and its biological target is a complex interplay of various molecular features. Understanding these features is crucial for designing molecules with high affinity and selectivity.
The key molecular features that influence ligand-target interactions include:
Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with the target protein is a significant contributor to binding affinity. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while substituents with hydroxyl or amino groups can act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The nonpolar regions of the ligand, such as the benzyl group and the aliphatic portions of the piperidine ring, can engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces.
Aromatic Interactions (Pi-Pi Stacking): The benzyl group of this compound can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site. The strength of this interaction can be modulated by substituents on the aromatic ring. nih.gov
Electrostatic Interactions: The distribution of charge within the ligand molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket. The bromine atom on the benzyl group, being electronegative, can influence the electrostatic potential of the molecule.
By systematically modifying these molecular features in derivatives of this compound and evaluating the impact on biological activity, researchers can develop a comprehensive understanding of the SAR for this class of compounds. This knowledge can then be used to design new molecules with optimized interactions with their biological targets.
Influence of the N-Substituted Bromobenzyl Moiety on Interaction Profiles
The N-benzyl group is a common scaffold in many biologically active compounds, and its substitution pattern significantly dictates the interaction profile with various receptors. In the context of this compound, the bromobenzyl moiety is crucial for establishing key binding interactions. The position of the bromine atom on the benzyl ring can alter the electronic distribution and steric bulk, thereby influencing binding affinity and selectivity.
Research on related N-benzylpiperidine derivatives has shown that the nature and position of substituents on the benzyl ring can dramatically affect biological activity. For instance, in a series of N-(piperidin-4-yl)-naphthamides, halogen and methyl substitution on the benzyl group at the 3- or 4-position increased affinity for the D₄.₂ receptor. Specifically, a 3-bromo substituent was found to be a favorable feature for mixed D₄.₂/5-HT₂A receptor ligands. nih.gov This suggests that the 3-bromobenzyl group in the target molecule likely plays a significant role in directing its interactions with specific receptor subtypes.
Computational docking studies on various N-benzylpiperidine derivatives have further elucidated the role of the benzyl moiety. These studies often reveal that the benzyl group engages in hydrophobic and van der Waals interactions within the binding pockets of target proteins. nih.gov The presence of a bromine atom can further enhance these interactions through halogen bonding, a concept that will be explored in more detail in a later section.
The following table, derived from studies on analogous piperidine derivatives, illustrates how substitutions on the N-benzyl ring can influence receptor binding affinities.
| Compound | N-Benzyl Substitution | Receptor Affinity (Kᵢ in nM) |
| Analog A | Unsubstituted Benzyl | 50 |
| Analog B | 3-Methylbenzyl | 35 |
| Analog C | 4-Chlorobenzyl | 20 |
| Analog D | 3-Bromobenzyl | 15 |
This table is illustrative and based on general SAR principles for N-benzylpiperidine derivatives.
Role of the C2-Methyl Group in Stereochemical Control and Molecular Recognition
The introduction of a methyl group at the C2 position of the piperidine ring has profound stereochemical implications that can significantly influence molecular recognition and biological activity. This substitution creates a chiral center, leading to the existence of (R) and (S) enantiomers, which often exhibit different pharmacological properties. The stereochemistry at C2 can dictate the preferred conformation of the piperidine ring and the orientation of the N-benzyl substituent, thereby affecting how the molecule fits into a receptor's binding site.
Studies on 2-methylpiperidine derivatives have consistently demonstrated the importance of this stereocenter in determining receptor affinity and functional activity. For example, in a series of enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines, a significant difference in binding affinity for the PCP receptor was observed between the cis and trans isomers, as well as between their respective enantiomers. nih.gov This highlights the critical role of stereochemistry in achieving optimal ligand-receptor interactions.
The C2-methyl group can also introduce steric hindrance, which can either be beneficial or detrimental to binding. It can restrict the rotational freedom of the N-benzyl group, locking the molecule into a more rigid and potentially more active conformation. Conversely, if the methyl group clashes with residues in the binding pocket, it can reduce affinity. The precise effect depends on the topology of the specific biological target. Research on the C2-selective methylation of heterocyclic N-oxides has underscored the strategic importance of substitution at this position for modifying molecular properties. nih.gov
The impact of the C2-methyl group on the binding affinity of N-benzylpiperidine analogs is illustrated in the following table.
| Compound | C2-Substitution | Stereochemistry | Binding Affinity (IC₅₀ in µM) |
| Analog E | H | - | 10.5 |
| Analog F | CH₃ | (R) | 2.1 |
| Analog G | CH₃ | (S) | 8.7 |
This table is illustrative and based on general SAR principles for 2-methylpiperidine derivatives.
Impact of Halogenation (Bromine) on Electronic Properties and Ligand-Target Interaction Potentials
The presence of a bromine atom on the benzyl ring of this compound significantly modifies its electronic properties and introduces the potential for specific, highly directional interactions known as halogen bonds. Halogenation, particularly with bromine, can enhance the therapeutic activity and metabolic stability of a drug molecule. rsc.org
More importantly, the bromine atom can act as a halogen bond donor. A halogen bond is a noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue of a protein. ucsd.edu These interactions are directional and can be quite strong, contributing significantly to binding affinity and selectivity. Studies have shown that introducing bromine into a ligand can lead to a substantial increase in potency. For example, in a series of 5-hydroxytryptamine 2B receptor ligands, the introduction of a bromine atom enhanced activity by a factor of 46 compared to the unhalogenated parent compound. nih.gov
The following table demonstrates the effect of halogenation on the inhibitory activity of a hypothetical series of N-benzylpiperidine analogs.
| Compound | Substitution on Benzyl Ring | Inhibitory Concentration (IC₅₀ in nM) |
| Analog H | H | 500 |
| Analog I | 3-F | 250 |
| Analog J | 3-Cl | 75 |
| Analog K | 3-Br | 50 |
This table is illustrative and based on general SAR principles for halogenated ligands.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromobenzyl)-2-methylpiperidine, and how can purity be validated?
- Methodological Answer : A common approach involves alkylation of 2-methylpiperidine with 3-bromobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF or THF). Post-synthesis, purity validation should include ¹H/¹³C NMR to confirm regioselectivity and absence of unreacted starting materials. HPLC with UV detection (C18 column, acetonitrile/water gradient) can quantify impurities (<2% threshold). For halogenated byproducts, mass spectrometry (ESI-MS) is critical due to bromine's isotopic signature .
Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C (75% relative humidity) for 1–3 months. Monitor degradation via TLC (silica gel, hexane/EtOAc) and FT-IR spectroscopy to detect oxidation (e.g., C-Br bond cleavage at ~550 cm⁻¹) or hydrolysis. Stability in solution (e.g., DMSO or ethanol) should be tested using UV-Vis spectroscopy at λmax ~250–300 nm to track absorbance shifts .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize receptor-binding assays (e.g., GPCRs or ion channels via radioligand displacement) due to piperidine’s prevalence in CNS-targeting drugs. For antimicrobial potential, use microbroth dilution (MIC determination against Gram-positive/negative strains). Include cytochrome P450 inhibition assays (CYP3A4/2D6) to assess metabolic interference. Dose-response curves (1 nM–100 µM) and LC-MS/MS are recommended for quantifying cellular uptake .
Advanced Research Questions
Q. How can conflicting data on the compound’s conformational flexibility be resolved?
- Methodological Answer : Combine X-ray crystallography (single-crystal analysis at 100 K) to determine solid-state conformation with NMR NOESY (in DMSO-d₆ or CDCl₃) to study solution-phase dynamics. Computational methods like DFT (B3LYP/6-31G)* can model energy barriers for ring puckering or benzyl rotation. Compare results to structurally analogous piperidines (e.g., 1-(2-chlorobenzyl)-3-methyl derivatives) to identify substituent-dependent trends .
Q. What strategies optimize regioselectivity during benzylation of 2-methylpiperidine?
- Methodological Answer : Use steric directing groups (e.g., Boc protection) to favor N-alkylation over competing C-3/C-5 attacks. Screen solvents (e.g., THF vs. DMF) and bases (DBU vs. K₂CO₃) to modulate reaction kinetics. In situ IR spectroscopy can track intermediate formation. For scalability, employ flow chemistry with immobilized catalysts (e.g., Pd/C) to enhance yield (>85%) and reduce byproducts .
Q. How should researchers address discrepancies in reported IC₅₀ values across biological assays?
- Methodological Answer : Perform meta-analysis of published data to identify variables (e.g., cell line heterogeneity, assay pH, or solvent carriers like DMSO). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Apply multivariate regression to isolate confounding factors. Cross-reference with structural analogs (e.g., 1-(3-bromobenzyl)-4-methylpiperazine) to determine substituent effects on potency .
Methodological Resources
- Structural Analysis : Refer to crystallographic databases (CCDC) for piperidine derivatives .
- Synthetic Protocols : Adapt procedures from peer-reviewed medicinal chemistry studies .
- Data Interpretation : Utilize comparative frameworks from political science to systematize contradictory findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
